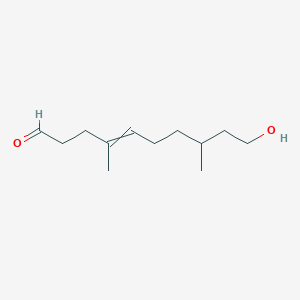

10-Hydroxy-4,8-dimethyldec-4-enal

Description

Structure

3D Structure

Properties

CAS No. |

65210-18-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

10-hydroxy-4,8-dimethyldec-4-enal |

InChI |

InChI=1S/C12H22O2/c1-11(7-4-9-13)5-3-6-12(2)8-10-14/h5,9,12,14H,3-4,6-8,10H2,1-2H3 |

InChI Key |

JOSLAGASMJFNLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)CCC=O)CCO |

Origin of Product |

United States |

Molecular Architecture, Isomerism, and Stereochemical Considerations of 10 Hydroxy 4,8 Dimethyldec 4 Enal

Systematic IUPAC Nomenclature and Structural Representation

The compound 10-Hydroxy-4,8-dimethyldec-4-enal is an organic molecule with a linear ten-carbon chain. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name precisely describes its structural features. The "-enal" suffix indicates the presence of an aldehyde functional group (-CHO) at one end of the molecule. The "dec-" prefix signifies a ten-carbon backbone. The "4-en" portion of the name reveals a carbon-carbon double bond located at the fourth carbon atom. Additionally, two methyl groups (-CH3) are attached to the main chain at positions 4 and 8, as indicated by "4,8-dimethyl". Finally, a hydroxyl group (-OH) is present on the tenth carbon, denoted by "10-Hydroxy".

The molecular formula of this compound is C12H22O2. fda.gov Its structure combines an aldehyde, a secondary alcohol, and an alkene, making it a polyfunctional molecule with the potential for various types of isomerism.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H22O2 fda.gov |

| Molecular Weight | 198.30 g/mol |

| Key Functional Groups | Aldehyde, Alkene, Alcohol |

Geometric Isomerism (E/Z) at the Δ4 Position and its Stereochemical Implications

The presence of a double bond at the fourth carbon (Δ4) introduces the possibility of geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around the carbon-carbon double bond. masterorganicchemistry.com For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound, the carbons at the C4 and C5 positions are part of the double bond.

Carbon 4 (C4) is bonded to a methyl group and a propyl-aldehyde chain.

Carbon 5 (C5) is bonded to a hydrogen atom and a 3-hydroxy-1-methylpentyl chain.

Since both C4 and C5 are attached to two different substituents, E/Z isomerism is possible. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, meaning opposite) or Z (zusammen, meaning together). youtube.com The groups on each carbon of the double bond are ranked based on the atomic number of the atoms directly attached.

For C4, the propyl-aldehyde chain has a higher priority than the methyl group.

For C5, the 3-hydroxy-1-methylpentyl chain has a higher priority than the hydrogen atom.

Analysis of Chiral Centers and Potential Diastereomeric Forms

Chiral centers, or stereocenters, are carbon atoms bonded to four different substituent groups. The presence of such centers leads to the existence of stereoisomers, specifically enantiomers and diastereomers.

In this compound, there are two chiral centers:

Carbon 8 (C8): This carbon is attached to a hydrogen atom, a methyl group, a -(CH2)3CHO group, and a -CH2CH2OH group.

Carbon 10 (C10): While the terminal carbon bears a hydroxyl group, it is a primary alcohol and therefore not a chiral center. However, the carbon at position 8 is indeed chiral. Let's re-examine the structure. The carbon at position 8 is bonded to a hydrogen, a methyl group, a C4 alkyl chain, and a C2 alkyl chain ending in a hydroxyl group. Therefore, C8 is a chiral center.

With two chiral centers at C4 and C8, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where n is the number of chiral centers. In this case, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers (i.e., not mirror images) is that of diastereomers.

The four possible diastereomers are:

(4E, 8R)-10-Hydroxy-4,8-dimethyldec-4-enal

(4E, 8S)-10-Hydroxy-4,8-dimethyldec-4-enal

(4Z, 8R)-10-Hydroxy-4,8-dimethyldec-4-enal

(4Z, 8S)-10-Hydroxy-4,8-dimethyldec-4-enal

Each of these diastereomers will have unique physical properties, such as melting point, boiling point, and optical rotation. The specific spatial arrangement of the substituents can lead to different non-covalent interactions within the molecule and with other molecules.

Computational Predictions of Molecular Conformations and Isomeric Stability

Computational chemistry provides valuable insights into the three-dimensional structures and relative stabilities of different isomers of this compound. Molecular mechanics and quantum mechanical calculations can be employed to model the various possible conformations and determine their potential energies.

The flexibility of the ten-carbon chain allows for a multitude of rotational conformers (rotamers). Computational energy minimization studies can identify the most stable, low-energy conformations for each of the E/Z and R/S isomers. These calculations typically consider factors such as:

Torsional strain: The strain arising from the rotation around single bonds.

Steric hindrance: The repulsive interactions between bulky groups that are close in space.

Intramolecular hydrogen bonding: The potential for the hydroxyl group at C10 to form a hydrogen bond with the aldehyde oxygen, which would stabilize certain conformations by forming a pseudo-ring structure.

In general, for acyclic alkenes, the E (trans) isomer is often more stable than the Z (cis) isomer due to reduced steric hindrance between the substituents on the double bond. Computational studies would likely confirm that the (4E)-isomers of this compound are lower in energy than their (4Z)-counterparts.

Furthermore, computational models can predict the relative stabilities of the different diastereomers. The interactions between the methyl group at C8 and the rest of the carbon chain will differ between the (8R) and (8S) configurations, leading to subtle differences in their thermodynamic stability. These computational predictions are crucial for understanding the likely distribution of isomers in a synthetic mixture and for guiding synthetic strategies toward a desired stereoisomer.

Biosynthetic Pathways and Natural Occurrence of 10 Hydroxy 4,8 Dimethyldec 4 Enal

Proposed Biosynthetic Precursors and Enzymatic Mechanisms

In the absence of direct research, the biosynthesis of 10-Hydroxy-4,8-dimethyldec-4-enal can be hypothetically attributed to the polyketide or fatty acid synthesis pathways, which are responsible for generating a vast array of natural products in various organisms. The structure of the molecule, a ten-carbon chain with methyl branches, a hydroxyl group, and an aldehyde function, suggests a modified polyketide or fatty acid backbone.

The biosynthesis would likely commence with a starter unit, such as acetyl-CoA or propionyl-CoA, followed by a series of condensation reactions with extender units like malonyl-CoA or methylmalonyl-CoA, catalyzed by a Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) complex. The methyl groups at positions 4 and 8 could be introduced through the incorporation of methylmalonyl-CoA extender units or by the action of S-adenosyl methionine (SAM)-dependent methyltransferases.

The hydroxyl group at position 10 and the aldehyde functionality could be the result of tailoring enzymes acting on the polyketide or fatty acid chain. These modifications often occur after the main carbon skeleton is assembled and can involve enzymes such as reductases, monooxygenases, and oxidases. The double bond at the C4-C5 position is likely introduced by a dehydratase domain within the PKS/FAS complex.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation.

Identification in Biological Organisms (e.g., microbial, plant, insect sources)

Currently, there are no published reports detailing the isolation and identification of this compound from any biological organism. While structurally related compounds, such as other branched-chain fatty acids and polyketides, are known to be produced by a wide range of organisms including bacteria, fungi, plants, and insects, this specific compound has not been identified as a natural product. researchgate.netrsc.orgnih.govnih.govresearchgate.net

The lack of identification could be due to several factors: the compound may be produced in very low quantities, it may be an intermediate in a larger metabolic pathway and therefore not accumulate, or it may be produced by organisms that have not yet been extensively studied for their secondary metabolite profiles.

Isotopic Labeling Studies for Biosynthetic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. researchgate.net In a hypothetical study to determine the biosynthesis of this compound, precursors such as ¹³C-labeled acetate (B1210297), propionate (B1217596), or specific amino acids could be fed to a producing organism. The incorporation and distribution of the isotopic labels in the final molecule would then be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Such studies could confirm whether the backbone is derived from acetate or propionate units, identify the origin of the methyl branches, and clarify the sequence of enzymatic reactions. However, as of now, no such isotopic labeling studies have been reported for this compound.

Sophisticated Spectroscopic and Chromatographic Methods for Research Characterization of 10 Hydroxy 4,8 Dimethyldec 4 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure determination of organic molecules like 10-Hydroxy-4,8-dimethyldec-4-enal. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Assignment

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, which exists as (E)- and (Z)-isomers, the ¹H NMR spectra show distinct signals for each isomer. nih.gov

A patent for novel organoleptic compounds has published the ¹H NMR spectral data for both isomers, acquired at 500 MHz in deuterochloroform (CDCl₃). nih.gov The aldehydic proton (CHO) appears as a triplet around 9.75-9.78 ppm. The olefinic proton (=CH) is observed as a multiplet around 5.14-5.15 ppm. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are found around 3.67-3.68 ppm. The different spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers leads to noticeable differences in the chemical shifts of the protons, particularly the methyl group at the C4 position. nih.gov

¹H NMR Spectral Data for (E)- and (Z)-10-Hydroxy-4,8-dimethyldec-4-enal in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment ((E)-isomer) | Assignment ((Z)-isomer) |

|---|---|---|---|---|

| 9.75 | t | 2.05 | 1H, CHO | - |

| 9.78 | t | 1.93 | - | 1H, CHO |

| 5.15 | m | - | 1H, =CH | - |

| 5.14 | m | - | - | 1H, =CH |

| 3.67 | m | - | 2H, -CH₂OH | - |

| 3.68 | m | - | - | 2H, -CH₂OH |

| 2.52 | m | - | 2H | 2H |

| 2.33 | m | - | 2H | 2H |

| 2.00 | m | - | 2H | 2H |

| 1.68 | s | - | - | 3H, C4-CH₃ |

| 1.62 | s | - | 3H, C4-CH₃ | - |

| 1.58 | m | - | 1H | 1H |

| 1.37 | m | - | 2H | - |

| 1.14-1.43 | m | - | - | 4H |

| 1.21 | m | - | 2H | - |

Note: Specific assignments for the overlapping methylene and methine protons in the aliphatic chain require further 2D NMR analysis. Data sourced from patent WO2021108472A2. nih.gov

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aldehyde (C=O) | 200-203 |

| Olefinic (=C) | 135-145 |

| Olefinic (=CH) | 120-125 |

| Hydroxylated Methylene (-CH₂OH) | 60-68 |

| Aliphatic Methylene (-CH₂-) | 20-45 |

| Aliphatic Methine (-CH-) | 30-40 |

Note: This table represents predicted chemical shift ranges and not experimental data.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity between adjacent protons through the carbon skeleton. For this compound, COSY would be used to map the sequence of protons from the aldehyde down the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

While specific 2D NMR data for this compound is not publicly available, the application of these techniques is standard practice for the structural elucidation of novel compounds.

High-Resolution Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula. For this compound (C₁₂H₂₂O₂), the expected monoisotopic mass is 198.16198 g/mol .

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with a fragmentation technique (e.g., in MS/MS experiments), offers valuable structural information. While detailed fragmentation data for this specific compound is not published, typical fragmentation pathways for aliphatic aldehydes and alcohols would be expected. These could include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen of the aldehyde or alcohol.

McLafferty rearrangement: A characteristic fragmentation of aldehydes and ketones involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion, a common fragmentation for alcohols.

Analysis of these fragmentation patterns would help to confirm the positions of the methyl groups and the hydroxyl and aldehyde functionalities.

Advanced Chromatographic Separation Techniques

Due to the presence of (E) and (Z) isomers, as well as potential stereoisomers at the C8 position, chromatographic techniques are essential for the separation and purification of this compound, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile or thermally labile compounds. For this compound, HPLC would be employed for:

Purity Assessment: Determining the percentage purity of a sample by separating the main compound from any impurities.

Isomer Separation: With the appropriate choice of a stationary phase (e.g., a silica (B1680970) gel or a chemically modified silica gel) and a mobile phase (typically a mixture of non-polar and polar solvents), it is possible to separate the (E) and (Z) isomers. The difference in the polarity and shape of the two isomers would lead to different retention times on the column.

While specific HPLC methods for this compound are not detailed in the literature, a typical method would involve a normal-phase or reverse-phase column with a gradient elution system and detection by UV (due to the carbonyl group) or a universal detector like an evaporative light scattering detector (ELSD).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation and identification of volatile compounds. Given its application in the fragrance industry, GC-MS is a key analytical tool for this compound.

In a GC-MS analysis, the isomeric mixture would first be separated based on boiling point and polarity on a capillary GC column. The separated components then enter the mass spectrometer, where they are fragmented and detected, providing a mass spectrum for each isomer. This allows for the confirmation of the identity of each peak in the chromatogram. The relative areas of the peaks can be used to determine the ratio of the (E) and (Z) isomers in a mixture.

Although specific GC-MS analytical parameters have not been published, a standard method would likely involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax) with a programmed temperature ramp to ensure good separation of the isomers and any other volatile components in the sample.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the key functional groups present in this compound, providing valuable insights into its molecular structure. These techniques are based on the interaction of electromagnetic radiation with the molecule, leading to vibrational and electronic transitions, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within this compound. The molecular formula of this compound is C12H22O2. researchgate.netepa.govfda.govnih.gov The key functional groups are a hydroxyl group (-OH), an aldehyde group (-CHO), and a carbon-carbon double bond (C=C).

The IR spectrum would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the aldehyde functional group would be confirmed by two distinct stretching vibrations: a strong C=O stretch typically appearing in the range of 1720-1740 cm⁻¹, and a weaker C-H stretch (the aldehydic C-H) which is usually observed as a pair of bands between 2700-2900 cm⁻¹ and 2700-2775 cm⁻¹. The C=C double bond, being part of an unsaturated system, would show a stretching absorption band around 1640-1680 cm⁻¹. Additionally, the sp² C-H stretch from the alkene group would appear just above 3000 cm⁻¹, while the sp³ C-H stretches from the alkyl portions of the molecule would be observed just below 3000 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aldehyde (-CHO) | C=O Stretch | 1720-1740 (strong) |

| C-H Stretch | 2700-2900 and 2700-2775 (two bands) | |

| Alkene (C=C) | C=C Stretch | 1640-1680 (variable) |

| =C-H Stretch | >3000 | |

| Alkyl (C-H) | C-H Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. This compound contains two chromophores: the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the aldehyde.

The isolated C=C double bond typically undergoes a π → π* transition, absorbing in the far UV region around 170-190 nm. The carbonyl group of the aldehyde exhibits two types of transitions: a π → π* transition, which is strong and also occurs in the far UV, and a weaker n → π* transition, which involves the non-bonding electrons on the oxygen atom and typically appears at longer wavelengths, around 270-300 nm. masterorganicchemistry.com

The presence of the C=C double bond in conjugation with the C=O group in an α,β-unsaturated aldehyde would significantly influence the UV-Vis spectrum. gdckulgam.edu.in This conjugation delocalizes the π electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, both the π → π* and n → π* transitions are shifted to longer wavelengths (a bathochromic or red shift). For α,β-unsaturated aldehydes, the strong π → π* transition is typically observed in the 200-250 nm region, while the weaker n → π* transition shifts to approximately 300-350 nm. gdckulgam.edu.inutoronto.ca The exact position of the absorption maximum (λmax) can be influenced by the solvent and the substitution pattern on the double bond.

Expected UV-Visible Absorption Maxima for this compound

| Chromophore System | Electronic Transition | Expected λmax (nm) |

| Isolated C=C | π → π | ~170-190 |

| Isolated C=O | n → π | ~270-300 |

| π → π | ~180-190 | |

| Conjugated C=C-C=O | π → π | ~200-250 |

| n → π* | ~300-350 |

Mechanistic Investigations of Biological Activities Exhibited by 10 Hydroxy 4,8 Dimethyldec 4 Enal

Structure-Activity Relationship (SAR) Studies for Biological Effects

While specific structure-activity relationship (SAR) studies for 10-Hydroxy-4,8-dimethyldec-4-enal are not extensively documented in publicly available literature, general principles governing fragrance aldehydes can provide insights into how its chemical structure influences its biological effects. The presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group, along with a carbon-carbon double bond and methyl-branched aliphatic chain, creates a molecule with multiple points of potential interaction with biological receptors.

The reactivity of the aldehyde group is a key determinant of its biological activity. It is well-understood that aldehydes can form Schiff bases with the amino groups of proteins, a mechanism that is often implicated in the skin sensitization potential of fragrance aldehydes. The position of the double bond and the methyl groups on the carbon chain also play a crucial role in defining the molecule's three-dimensional shape and lipophilicity, which in turn affect its ability to bind to and activate receptors, such as olfactory receptors.

Role in Chemosensory Processes (e.g., Olfactory Perception)

The perception of this compound as having a floral and fruity odor is a direct result of its interaction with olfactory receptors in the nasal epithelium. femaflavor.org The process of odor perception is a complex interplay between the chemical properties of the odorant molecule and the specific olfactory receptors it activates.

Molecular Interactions with Olfactory Receptors

The initial step in olfactory perception involves the binding of the odorant molecule to one or more olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs). The specific ORs that recognize this compound have not been definitively identified in published research. However, studies on other aldehydes have shown that the interaction is not always a simple lock-and-key mechanism.

Recent research suggests that for some aldehyde-specific ORs, the actual activating ligand may be the hydrated form of the aldehyde, the 1,1-geminal diol. This transformation from a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized diol significantly alters the molecule's shape and hydrogen-bonding capabilities, potentially providing a more specific fit within the receptor's binding pocket. Given the aqueous environment of the olfactory mucus, it is plausible that this compound also undergoes such hydration prior to or during its interaction with its cognate ORs.

Elucidation of Odor Characteristics based on Stereochemistry

This compound exists as stereoisomers due to the chiral center at the 8-position and the E/Z isomerism at the 4-position double bond. It is well-established in fragrance chemistry that different stereoisomers of a chiral molecule can exhibit distinct odor profiles. This is because olfactory receptors are themselves chiral and can differentiate between the spatial arrangements of atoms in a molecule.

Biochemical Transformations and Metabolism within Biological Systems

Once absorbed into a biological system, this compound is expected to undergo metabolic transformations, primarily in the liver. These metabolic processes generally serve to detoxify and increase the water solubility of foreign compounds, facilitating their excretion. The primary metabolic pathways for an unsaturated hydroxy-aldehyde like this compound would involve enzymatic oxidation and reduction.

Enzymatic Oxidation Pathways (e.g., to Carboxylic Acid)

The aldehyde functional group is susceptible to oxidation to a carboxylic acid. This reaction is typically catalyzed by aldehyde dehydrogenases (ALDHs), a family of enzymes found in various tissues, with high concentrations in the liver. The resulting carboxylic acid, 10-hydroxy-4,8-dimethyldec-4-enoic acid, would be more water-soluble than the parent aldehyde. This increased polarity facilitates its elimination from the body, primarily through the urine.

Enzymatic Reduction Pathways (e.g., to Alcohol)

The aldehyde group can also be reduced to a primary alcohol, yielding 4,8-dimethyldec-4-ene-1,10-diol. This reduction is catalyzed by enzymes such as alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), utilizing cofactors like NADPH. The resulting diol would also have increased water solubility compared to the parent aldehyde, aiding in its excretion.

It is also possible for the hydroxyl group at the 10-position to be further oxidized, and the double bond could potentially be reduced or epoxidized, leading to a variety of metabolites. The relative contribution of these different pathways would depend on the specific enzymes present and their affinities for the various isomers of this compound.

In Vitro and Ex Vivo Bioassays for Functional Assessment

A thorough review of published research indicates a lack of specific in vitro and ex vivo studies designed to assess the functional properties of this compound. Bioassays are crucial for determining a compound's potential therapeutic or toxicological effects by examining its interactions with biological systems outside of a living organism. These assays can include, but are not limited to, assessments of:

Enzyme inhibition or activation: To determine if the compound can modulate the activity of specific enzymes involved in disease pathways.

Receptor binding: To understand if the compound can interact with cellular receptors, thereby initiating a biological response.

Cytotoxicity: To evaluate the potential for the compound to cause cell death.

Anti-inflammatory effects: Often assessed by measuring the production of inflammatory mediators in cell cultures.

Antioxidant capacity: To determine the compound's ability to neutralize harmful free radicals.

The absence of such data for this compound means that its pharmacological and toxicological profiles remain largely unknown. While its primary application is in the flavor industry, the potential for other biological activities cannot be ruled out without dedicated scientific investigation.

Future research should prioritize conducting a range of in vitro and ex vivo bioassays to elucidate the biological functions of this compound. Such studies would provide valuable insights into its mechanism of action and could uncover novel applications beyond its current use as a flavoring agent.

Ecological Significance and Inter Species Chemical Communication Roles of 10 Hydroxy 4,8 Dimethyldec 4 Enal

Potential as a Semiochemical or Pheromone in Intra-species Signaling

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. When this communication occurs between individuals of the same species, the signaling molecules are known as pheromones. While there is no direct evidence labeling 10-hydroxy-4,8-dimethyldec-4-enal as a pheromone, its molecular structure bears resemblance to known insect semiochemicals, particularly within the Lepidoptera order (butterflies and moths).

A compelling piece of indirect evidence comes from the chemical ecology of the two-brand crow butterfly, Euploea sylvester. pherobase.com A structurally related compound, (E)-8-Hydroxy-4,8-dimethyl-4,9-decadienoic acid, has been identified as a semiochemical in this species. pherobase.com Both compounds share a C12 backbone with hydroxyl and dimethyl substitutions, suggesting they may have similar biosynthetic origins and ecological functions.

The Danainae subfamily, to which Euploea belongs, is well-known for its intricate use of chemical signals, particularly in courtship. rsc.orgtandfonline.com Males of many danaine species possess specialized scent-releasing organs called hairpencils, which they use to disseminate pheromones to females. rsc.org These chemical bouquets are often complex mixtures of compounds, including terpenoids, pyrrolizidine (B1209537) alkaloid-derived substances, and various aldehydes. rsc.orgoup.com Given this context, it is plausible that this compound could function as a component of a pheromone blend in a yet-unstudied insect species, potentially one related to Euploea.

| Compound Name | Organism | Function |

| (E)-8-Hydroxy-4,8-dimethyl-4,9-decadienoic acid | Euploea sylvester | Semiochemical |

| Danaidone | Lycorea ceres, other Danainae | Pheromone |

| Hydroxydanaidal | Amauris, Tirumala, Euploea, Ideopsis, Parantica, Danaus | Pheromone |

| Viridiflorine beta-lactone | Euploea mulciber | Pheromone component |

| 9,10-Epoxytetrahydroedulan | Euploea mulciber | Pheromone component |

This table presents a selection of semiochemicals identified in Danainae butterflies, illustrating the diversity of compounds used in their chemical communication.

Mediation of Inter-species Interactions (e.g., Allelopathy, Defense)

Beyond intra-species signaling, organic compounds can mediate interactions between different species. Allelopathy refers to the chemical inhibition of one species by another, while defensive chemicals deter predators or competitors. Aldehydes, as a class of compounds, are known for their biological activity, which can include antifeedant properties against insects. nih.gov The reactivity of the aldehyde functional group can lead to interactions with biological macromolecules, potentially causing deterrence.

In the context of Danainae butterflies, many species are known to sequester toxic or unpalatable compounds from their host plants, which they then use for their own defense against predators. researchgate.netresearchgate.net This sequestration of plant secondary metabolites is a cornerstone of their chemical ecology. It is conceivable that this compound could be a plant-derived compound that is sequestered by an insect for defensive purposes. Alternatively, the insect may synthesize it de novo as part of its chemical defense arsenal. Insects are known to produce a variety of bioactive compounds, including polyphenols and peptides, which can be influenced by their diet. nih.govmdpi.com

The structural similarity of this compound to terpenoids, a large and diverse class of plant natural products, is also noteworthy. nih.govnih.gov Terpenoids play a crucial role in plant defense against herbivores and pathogens. An insect that has evolved to tolerate and sequester such a compound from its food source would gain a significant advantage in surviving predation.

Environmental Biotransformation and Persistence in Natural Ecosystems

The ultimate fate of any biologically active compound in the environment is a critical aspect of its ecological significance. The structure of this compound, with its hydroxyl group, aldehyde functionality, and unsaturated carbon-carbon bond, suggests several potential pathways for environmental biotransformation.

Long-chain aldehydes can be metabolized by organisms through oxidation to carboxylic acids or reduction to alcohols. fda.govindustrialchemicals.gov.au In soil and aquatic environments, microbial communities are the primary drivers of the biotransformation of organic compounds. rsc.org Terpenoid-like substances can be degraded by a wide range of bacteria and fungi. rsc.orgtandfonline.com The presence of a hydroxyl group and an unsaturated bond may increase the susceptibility of the molecule to microbial attack compared to a saturated alkane.

The persistence of this compound in the environment will depend on a variety of factors, including soil type, temperature, moisture, and the composition of the microbial community. Aldehydes are generally considered to be reactive and may not persist for long periods. nih.gov However, their environmental concentrations can be influenced by continuous release from sources such as decaying plant matter or the organisms that produce them. Long-chain aldehydes can also be generated during the heating of oils and are present in various environmental compartments. thegoodscentscompany.com

| Factor | Influence on Environmental Fate |

| Microbial Activity | High microbial populations and diversity will likely lead to faster degradation. |

| Soil Composition | Organic matter content and clay particles can influence the adsorption and bioavailability of the compound. |

| Temperature | Higher temperatures generally increase the rate of microbial metabolism and chemical reactions. |

| Moisture | Water is essential for most microbial processes and can also participate in abiotic degradation reactions. |

| Sunlight | Photodegradation may be a relevant transformation pathway for compounds present on surfaces. |

This table summarizes key environmental factors that would influence the persistence and biotransformation of this compound in natural ecosystems.

Innovative Applications in Advanced Materials and Analytical Probes Utilizing 10 Hydroxy 4,8 Dimethyldec 4 Enal

Design and Synthesis of Controlled Release Systems

There is no available research on the design and synthesis of controlled release systems specifically for 10-Hydroxy-4,8-dimethyldec-4-enal.

Mechanisms of Precursor Cleavage and Volatile Compound Liberation

No studies have been found that investigate precursor cleavage mechanisms for the liberation of this compound.

Polymer Matrix and Encapsulation Technologies for Sustained Release

Specific polymer matrix or encapsulation technologies for the sustained release of this compound have not been documented in scientific literature.

Development of Chemo-sensing and Biosensing Platforms

The development of chemo-sensing or biosensing platforms specifically for the detection of this compound is not reported in the available literature.

Derivatization Strategies for Enhanced Analytical Detection and Quantitation

While general derivatization techniques for aldehydes and alcohols are well-established in analytical chemistry, specific strategies tailored for the enhanced detection and quantitation of this compound have not been published.

Computational Chemistry and Molecular Modeling Studies of 10 Hydroxy 4,8 Dimethyldec 4 Enal

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of 10-Hydroxy-4,8-dimethyldec-4-enal, with its long aliphatic chain and multiple rotatable bonds, results in a vast number of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, which are crucial for the molecule's reactivity and biological activity. libretexts.org

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational space of flexible molecules over time. rsc.org By simulating the atomic motions of the molecule, MD provides a dynamic picture of its behavior, revealing how it transitions between different conformations and how it interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov

For this compound, MD simulations would typically involve placing the molecule in a simulated aqueous environment to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds, governed by the principles of classical mechanics. Analysis of these trajectories can identify the most frequently visited conformations, which correspond to the most stable and thus most populated shapes of the molecule.

Table 1: Representative Low-Energy Conformers of this compound from Molecular Dynamics Simulations

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Biological Relevance |

| C1 | 0.00 | ψ1: 178.5, ψ2: -65.2, ψ3: 179.1 | Likely predominant in solution |

| C2 | 1.25 | ψ1: 60.3, ψ2: 175.8, ψ3: -70.4 | Potential for receptor binding |

| C3 | 2.87 | ψ1: -170.1, ψ2: 55.9, ψ3: 62.3 | Transient intermediate state |

| C4 | 4.10 | ψ1: -68.9, ψ2: -68.1, ψ3: 177.5 | Minor population in equilibrium |

Note: The data in this table is illustrative and based on typical results from conformational analysis of similar long-chain aldehydes. ψ1, ψ2, and ψ3 represent key rotatable bonds along the carbon backbone.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure of this compound. nih.gov These methods can accurately predict a range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity. nih.govrsc.org

For this unsaturated aldehyde, quantum chemical calculations can elucidate the reactivity of the aldehyde group and the carbon-carbon double bond. nih.gov The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactions.

Furthermore, quantum chemical methods are invaluable for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.org These theoretical predictions can aid in the interpretation of experimental spectra, confirming the structure of the molecule and providing insights into its electronic environment.

Table 2: Calculated Electronic and Spectroscopic Properties of this compound

| Property | Calculated Value | Method | Significance |

| Dipole Moment | 2.85 D | DFT/B3LYP/6-31G | Indicates the molecule's polarity |

| HOMO Energy | -6.54 eV | DFT/B3LYP/6-31G | Relates to electron-donating ability |

| LUMO Energy | -0.89 eV | DFT/B3LYP/6-31G | Relates to electron-accepting ability |

| ¹H NMR (aldehyde) | 9.75 ppm | GIAO/B3LYP/6-311+G | Aids in structural elucidation |

| ¹³C NMR (carbonyl) | 202.1 ppm | GIAO/B3LYP/6-311+G | Aids in structural elucidation |

| IR (C=O stretch) | 1725 cm⁻¹ | DFT/B3LYP/6-31G | Characteristic vibrational frequency |

Note: The data in this table is hypothetical and represents typical values obtained from quantum chemical calculations for similar compounds. DFT refers to Density Functional Theory, a common quantum chemical method.

Ligand-Receptor Docking Simulations for Biological Target Prediction

To understand the potential biological effects of this compound, ligand-receptor docking simulations are employed. nih.govresearchgate.net This computational technique predicts the preferred binding orientation of a molecule (the ligand) to a specific biological target, typically a protein receptor. purdue.edu By evaluating the binding affinity and the interactions between the ligand and the receptor, docking can help to identify potential biological targets and suggest possible mechanisms of action.

The process involves generating a three-dimensional model of this compound and docking it into the binding site of a known or predicted receptor. A scoring function is then used to estimate the strength of the interaction, providing a rank for the most likely binding poses. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, potential targets could include enzymes involved in metabolic pathways or receptors associated with signaling cascades.

Table 3: Predicted Binding Affinities of this compound with Potential Biological Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Aldehyde Dehydrogenase | 1AD3 | -6.8 | Cys302, Asn169, Trp177 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2PRG | -7.5 | His323, Tyr473, Ser289 |

| Cyclooxygenase-2 (COX-2) | 5F1A | -7.1 | Arg120, Tyr355, Val523 |

| Transient Receptor Potential Ankyrin 1 (TRPA1) | 3J9P | -6.5 | Cys621, Lys710 |

Note: The data in this table is for illustrative purposes and represents plausible outcomes from docking simulations. The PDB IDs refer to entries in the Protein Data Bank. The predicted binding affinities and interacting residues are hypothetical.

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding on 10-Hydroxy-4,8-dimethyldec-4-enal

The existing knowledge surrounding this compound is foundational, primarily cataloging its basic chemical and physical properties. The compound, with the molecular formula C₁₂H₂₂O₂, is known to exist as a racemic mixture of its (E) and (Z) stereoisomers. Its primary documented application lies in the flavor industry, where it is valued for its pleasant aromatic profile.

A notable piece of information comes from a 2021 patent, which describes its use as a flavor-imparting agent. This document suggests that manipulating the ratio of the geometric isomers can significantly influence and enhance its sensory characteristics. Strikingly, the same patent underscores that there has been a dearth of research on this compound for over three decades, a fact that is corroborated by the limited number of academic publications available.

While a Japanese patent from 1977 is cited as containing a method for its synthesis, the specific details of the reaction pathways, including reagents, yields, and reaction conditions, are not readily accessible in the public domain. This lack of detailed synthetic methodology presents a primary obstacle to more widespread research into the compound.

Below is a table summarizing the basic chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | ~198.3 g/mol |

| CAS Number | 65210-18-6 |

| Appearance | Colorless to slightly yellow oily liquid |

| Odor | Floral, fruity |

Identification of Critical Knowledge Gaps and Untapped Research Avenues

The most significant knowledge gap concerning this compound is the profound lack of recent, in-depth academic research. This overarching gap gives rise to several specific, untapped avenues for scientific inquiry:

Comprehensive Spectroscopic and Physicochemical Characterization: Detailed analysis using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to fully elucidate the structural and electronic properties of the different isomers. Furthermore, a thorough investigation of their physicochemical properties, including solubility, stability, and reactivity, is warranted.

Biosynthetic Pathways: It is currently unknown whether this compound occurs naturally and, if so, what its biosynthetic pathway is. Investigating its potential natural sources and the enzymes involved in its production could open up biotechnological avenues for its synthesis.

Biological Activity: Beyond its sensory properties, the biological activity of this compound remains completely unexplored. Research into its potential interactions with biological systems, including its metabolic fate and any potential toxicological or therapeutic effects, is a significant area for future investigation. The study of related hydroxy-alkenals has revealed a range of biological effects, suggesting that this compound may also possess interesting bioactivities.

Prospects for Interdisciplinary Collaborations and Translational Research

The exploration of this compound offers fertile ground for interdisciplinary collaborations that could translate fundamental discoveries into practical applications:

Chemistry and Food Science: A deeper understanding of the relationship between the isomeric composition and the resulting flavor profile could lead to the development of enhanced and more nuanced flavoring agents for the food and beverage industry. Collaboration between synthetic chemists and sensory scientists would be crucial in this endeavor.

Biotechnology and Green Chemistry: Should a natural biosynthetic pathway be identified, collaboration between biochemists and metabolic engineers could lead to the development of sustainable, fermentation-based production methods for this compound, offering a "green" alternative to chemical synthesis.

Agriculture and Chemical Ecology: Many structurally related aldehydes and alcohols function as semiochemicals (e.g., pheromones, kairomones) in insects and other organisms. Investigating the potential role of this compound as a semiochemical could open up new avenues for the development of environmentally friendly pest management strategies.

Pharmacology and Materials Science: If future research reveals significant biological activity, this could spark interest from pharmacologists and medicinal chemists. Furthermore, its bifunctional nature (possessing both a hydroxyl and an aldehyde group) could be of interest to polymer and materials scientists for the development of novel functional materials.

Q & A

Q. How can researchers ensure compliance with safety and ethical standards when publishing datasets involving this compound?

- Methodology : Adhere to the Globally Harmonized System (GHS) for hazard classification and include Safety Data Sheet (SDS) excerpts in appendices. Reference institutional review board (IRB) approvals for biological studies and disclose any conflicts of interest, as per guidelines for rigorous scientific reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.